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CAS No.: 24205-68-3

Cat. No.: B1602229
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The Leu-Leu-Val-Phe (LLVF) tetrapeptide is a sequence of four amino acids—Leucine,
Leucine, Valine, and Phenylalanine—linked by peptide bonds. As a synthetic peptide, it serves
as a valuable tool in a multitude of biochemical and pharmaceutical research applications.[1] Its
structure is characterized by a chain of four L-amino acids, giving it specific stereochemistry
and physicochemical properties. Composed exclusively of hydrophobic amino acids, the LLVF
peptide's character is dominated by nonpolar side chains, a feature that dictates its solubility,
stability, and interaction with biological systems.

This guide provides a comprehensive technical overview of the LLVF tetrapeptide, from its
fundamental properties and chemical synthesis to its purification, characterization, and
applications. The narrative is designed for researchers and drug development professionals,
offering not just protocols but the underlying scientific rationale to inform experimental design
and interpretation.

Core Physicochemical Properties

A foundational understanding of LLVF begins with its basic molecular attributes, which are
crucial for experimental planning, from solubilization to analytical characterization.
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Property Value Source
Molecular Formula C26H42N405 Chem-Impex[1]
Molecular Weight 490.64 g/mol Chem-Impex[1]
CAS Number 24205-68-3 Chem-Impex[1]
Appearance White powder Chem-Impex[1]
Purity Typically =295% (HPLC) Standard practice

The constituent amino acids all possess nonpolar, aliphatic, or aromatic side chains, making
the entire peptide highly hydrophobic. This property is central to its behavior in aqueous versus
nonpolar environments and is a key consideration for its purification by reversed-phase
chromatography.

Part 1: Synthesis of the LLVF Tetrapeptide

The production of a high-purity tetrapeptide like LLVF is most efficiently achieved through Solid-
Phase Peptide Synthesis (SPPS).[2] This method, pioneered by R. Bruce Merrifield, allows for
the stepwise assembly of an amino acid chain on an insoluble resin support, which dramatically
simplifies the purification of intermediates.[2][3]

The Rationale for Solid-Phase Peptide Synthesis (SPPS)

SPPS is the preferred methodology for short peptides for several key reasons:

» Efficiency: By anchoring the growing peptide to a solid support, excess reagents and by-
products from each coupling cycle can be removed by simple filtration and washing,
eliminating the need for complex purification of intermediate products.[4][5]

o Control: The stepwise addition of amino acids allows for precise sequence control.

o Scalability: The process is adaptable from small research-scale syntheses to large-scale
industrial production.[4]

The most common strategy employed is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which
utilizes a base-labile Na-protecting group (Fmoc) and acid-labile side-chain protecting groups.
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This orthogonal protection scheme ensures that the peptide backbone is extended correctly
without unintended side-chain reactions.

Visualizing the SPPS Workflow

The SPPS process is cyclical, with each cycle adding one amino acid to the growing peptide
chain. This workflow is illustrated below.
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Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: SPPS of LLVF

This protocol describes a standard manual synthesis on a 2-chlorotrityl chloride resin, which is
suitable for producing peptides with a C-terminal carboxylic acid.
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Materials:

2-chlorotrityl chloride resin
e Fmoc-Phe-OH, Fmoc-Val-OH, Fmoc-Leu-OH

e Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate)

o Base: DIPEA (N,N-Diisopropylethylamine)
o Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
o Deprotection Solution: 20% (v/v) piperidine in DMF
o Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
Step-by-Step Methodology:
e Resin Preparation & First Amino Acid Loading (Phe):
o Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
o Dissolve Fmoc-Phe-OH (2 eq) and DIPEA (4 eq) in DCM.
o Add the amino acid solution to the swollen resin and agitate for 2 hours.
o Quench the reaction by adding methanol and agitate for 15 minutes.

o Wash the resin thoroughly with DCM, DMF, and finally DCM again. Dry the resin under
vacuum. Causality: The 2-chlorotrityl resin is highly acid-labile, allowing for peptide
cleavage under mild conditions that preserve acid-sensitive modifications, though none
are present in LLVF.

e Fmoc Deprotection:
o Add 20% piperidine in DMF to the resin.

o Agitate for 5 minutes, then drain.
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o Repeat with fresh deprotection solution for an additional 15 minutes.

o Wash the resin extensively with DMF (x5) and DCM (x3) to remove all traces of piperidine.
Trustworthiness: Complete removal of piperidine is critical, as residual base will neutralize
the subsequent coupling reaction.

e Amino Acid Coupling (Val, Leu, Leu):

o In a separate vial, pre-activate the next amino acid (e.g., Fmoc-Val-OH, 3 eq) by dissolving
it with HBTU (2.9 eq) and DIPEA (6 eq) in DMF. Allow to stand for 5 minutes.

o Add the activated amino acid solution to the deprotected peptide-resin.

o Agitate for 1-2 hours at room temperature.

o Perform a Kaiser test to confirm reaction completion (a positive test indicates free
amines). If incomplete, continue coupling.

o Wash the resin with DMF (x5) and DCM (x3). Expertise: Pre-activation of the amino acid
ensures a rapid and efficient coupling reaction, minimizing the risk of side reactions or
incomplete synthesis.

» Repeat Cycle:

o Repeat steps 2 and 3 for the remaining amino acids (Fmoc-Leu-OH, then another Fmoc-
Leu-OH) to assemble the full LLVF sequence.

e Final Cleavage and Deprotection:

o After the final coupling and deprotection cycle, wash the peptidyl-resin with DCM and dry
it.

o Add the cleavage cocktail (95% TFA/2.5% TIS/2.5% Water) to the resin.

o Agitate for 2-3 hours at room temperature. Causality: TFA cleaves the peptide from the

resin and removes any side-chain protecting groups. TIS acts as a scavenger to prevent
re-attachment of reactive species to the peptide.
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o Filter the resin and collect the TFA solution containing the crude peptide.
o Precipitate the crude peptide by adding it to cold diethyl ether.
o Centrifuge to pellet the peptide, decant the ether, and dry the white powder under vacuum.

Part 2: Purification and Characterization

The crude product from synthesis contains the target peptide along with deletion sequences
and other impurities. A robust purification and characterization workflow is essential to ensure

the final product meets the required specifications for research.

Visualizing the Post-Synthesis Workflow
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Caption: Workflow for the purification and characterization of synthetic peptides.
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Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the cornerstone of peptide purification, separating molecules based on their
hydrophobicity.[6][7][8] The highly hydrophobic nature of LLVF makes it ideally suited for this
technique.

Principle of Separation: The stationary phase (e.g., C18 silica) is nonpolar, while the mobile
phase is polar (typically a mixture of water and acetonitrile). Peptides bind to the stationary
phase via hydrophobic interactions. A gradient of increasing organic solvent (acetonitrile) is
used to decrease the polarity of the mobile phase, causing more hydrophobic peptides to elute
later.[7]

Experimental Protocol: Preparative RP-HPLC

o Sample Preparation: Dissolve the crude LLVF peptide in a minimal amount of a suitable
solvent (e.g., 50% acetonitrile in water).

e System Setup:
o Column: Preparative C18 column.
o Mobile Phase A: 0.1% TFA in Water.

o Mobile Phase B: 0.1% TFA in Acetonitrile. Causality: TFA acts as an ion-pairing agent,
improving peak shape and resolution.

o Elution Gradient:

o Run a linear gradient to elute the peptide. A typical gradient for a hydrophobic peptide like
LLVF is shown below.
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» Fraction Collection: Monitor the column eluent at 220 nm (the wavelength at which peptide
bonds absorb) and collect fractions corresponding to the major peak.

e Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.

o Lyophilization: Pool the fractions with >95% purity and freeze-dry (lyophilize) to obtain a
stable, fluffy white powder.

Characterization and Quality Control

1. Mass Spectrometry (MS): Mass spectrometry is a non-negotiable step for confirming the
identity of the synthesized peptide.[9][10] It provides a highly accurate measurement of the
molecular weight.[11]

o Methodology: Electrospray lonization (ESI) is typically used for peptides. The purified peptide
is dissolved and infused into the mass spectrometer, where it is ionized. The instrument then
measures the mass-to-charge (m/z) ratio of the resulting ions.

o Expected Result for LLVF: The expected monoisotopic mass is 490.29 Da. In ESI-MS, this
will typically be observed as the protonated molecular ion [M+H]+ at m/z 491.30.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms mass, NMR
spectroscopy provides detailed structural information, confirming the amino acid sequence and
stereochemistry.[12][13] For a short, well-defined peptide, 1D (Proton) and 2D (COSY, TOCSY)
NMR experiments can confirm the presence of all expected amino acid spin systems and their
connectivity.[12][14] This serves as an ultimate validation of the peptide's structure.[15][16]
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Part 3: Biological and Research Applications

The LLVF tetrapeptide is primarily a synthetic compound utilized in research and development.
[1] Its specific biological functions are not extensively documented; rather, its value lies in its
defined chemical structure and physical properties.

1. Building Block in Peptide Synthesis: LLVF can serve as a fragment in the convergent
synthesis of larger, more complex peptides and proteins.[1] Synthesizing a polypeptide in
segments which are then ligated together can be more efficient than a single, long linear
synthesis.

2. Tool for Studying Protein-Protein Interactions (PPIs): Short hydrophobic peptides can mimic
motifs involved in PPIs. The Leu- and Val-rich sequence of LLVF can be used in competitive
binding assays or as a control peptide to probe interactions driven by hydrophobic patches on
protein surfaces. Peptides rich in Leucine and Valine are known to be involved in membrane-
disrupting or channel-forming activities in antimicrobial peptides, suggesting LLVF could be a
model fragment for studying such phenomena.[17]

3. Research in Immunology and Drug Delivery: The peptide is valuable in immunological
studies to understand how peptide fragments are processed and presented by the immune
system.[1] Furthermore, the hydrophobic nature of LLVF makes it a candidate for incorporation
into larger cell-penetrating peptides or as a component in peptide-based drug delivery systems
designed to interact with lipid membranes.[1][18]

4. Cosmetic Formulations: There is growing interest in incorporating peptides into cosmetic
products. LLVF is sometimes included for its potential to improve skin elasticity or promote
collagen synthesis, though clinical evidence for this specific sequence may be limited.[1]

5. Model for Biophysical Studies: Due to its simplicity and high hydrophobicity, LLVF is an
excellent model for studying peptide self-assembly and aggregation, processes that are
fundamental to both functional biomaterials and neurodegenerative diseases.[19] It can also be
used to investigate how peptide structure is influenced by different solvent environments.

Conclusion

The Leu-Leu-Val-Phe tetrapeptide, while a simple sequence, represents a versatile and
powerful tool for the scientific community. Its utility is unlocked through a robust and well-
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understood workflow encompassing chemical synthesis, chromatographic purification, and
rigorous analytical characterization. As a well-defined hydrophobic entity, LLVF serves as a
fundamental building block for constructing complex biomolecules, a probe for dissecting
intricate biological interactions, and a model system for advancing our understanding of the
biophysical principles that govern peptide behavior. This guide provides the necessary
technical foundation and scientific rationale for researchers to confidently synthesize, purify,
and apply this peptide in their own investigations.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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